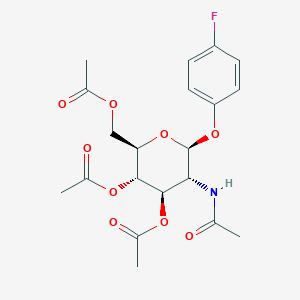
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is a synthetic compound that belongs to the class of monosaccharides. It is characterized by its complex structure, which includes a fluorophenyl group, an acetamido group, and multiple acetyl groups attached to a glucopyranoside backbone. This compound is notable for its applications in biomedical research, particularly in the development of antimicrobial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of cleanroom facilities and adherence to Good Manufacturing Practices (GMP) are essential to maintain the quality of the final product .
化学反応の分析
Types of Reactions
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetamido group.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Deacetylated Product: Formed through hydrolysis of acetyl groups.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of pathogenic microorganisms.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside involves its interaction with microbial cell walls. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. By inhibiting these enzymes, the compound disrupts cell wall synthesis, leading to cell lysis and death of the microorganism.
類似化合物との比較
Similar Compounds
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside: Similar in structure but with a methyl group instead of a fluorophenyl group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Contains a chloride group instead of a fluorophenyl group.
Uniqueness
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial properties and allows for selective targeting of microbial enzymes. This structural feature distinguishes it from other similar compounds and contributes to its efficacy as an antimicrobial agent .
生物活性
4-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-B-D-glucopyranoside (CAS No. 135608-45-6) is a synthetic derivative of glucosamine that has garnered attention for its potential biological activities. This compound features a fluorinated phenyl group and multiple acetyl groups, which may influence its pharmacological properties. The following sections explore its synthesis, biological activities, and relevant research findings.
- Molecular Formula : C20H24FNO9
- Molecular Weight : 441.4 g/mol
- CAS Number : 135608-45-6
- Synonyms :
- 4'-Fluorophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- β-D-Glucopyranoside, 4-fluorophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Synthesis
The synthesis of this compound typically involves the acetylation of glucosamine derivatives followed by the introduction of the fluorinated phenyl group. The general synthetic route includes:
- Starting Material : 2-Acetamido-2-deoxy-D-glucose.
- Acetylation : Reaction with acetic anhydride to introduce acetyl groups at the hydroxyl positions.
- Fluorination : Substitution of a hydrogen atom in the phenyl ring with a fluorine atom.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study published in Molecules reported that glucosamine derivatives possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
- Case Study : In vitro studies demonstrated that similar glucosamine derivatives could inhibit tumor cell growth by affecting glucose metabolism and promoting apoptosis .
Immunomodulatory Effects
Recent studies have suggested that such compounds can modulate immune responses:
- Research Evidence : A study indicated that glucosamine derivatives could enhance macrophage activation and promote cytokine production, suggesting a role in immune modulation .
Data Table: Biological Activities Overview
特性
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-fluorophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO9/c1-10(23)22-17-19(29-13(4)26)18(28-12(3)25)16(9-27-11(2)24)31-20(17)30-15-7-5-14(21)6-8-15/h5-8,16-20H,9H2,1-4H3,(H,22,23)/t16-,17-,18-,19-,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRAKFCQVMGVNH-LASHMREHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)F)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














